2-(4-chlorophenoxy)-2-methyl-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-2-methyl-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C16H19ClN4O4S and its molecular weight is 398.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one , with CAS Number 2034443-59-7 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19ClN4O4S, with a molecular weight of 398.9 g/mol . The structure includes a 4-chlorophenoxy group and a triazole moiety, which are significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 2034443-59-7 |
Molecular Formula | C₁₆H₁₉ClN₄O₄S |
Molecular Weight | 398.9 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The presence of the triazole ring suggests potential antifungal properties, as triazoles are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
- Anticancer Properties : Preliminary studies indicate that similar compounds with triazole structures exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : Compounds containing sulfonyl groups have been noted for their anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
Research indicates that derivatives similar to this compound demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies on related triazole compounds have shown inhibition zones in bacterial cultures, suggesting effective antimicrobial properties.
Anticancer Studies
In vitro studies have evaluated the cytotoxic effects of triazole-containing compounds on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed that these compounds could induce apoptosis at specific concentrations:
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Triazole Derivative A | MCF-7 | 15 | Apoptosis induction |
Triazole Derivative B | A549 | 20 | Cell cycle arrest |
Anti-inflammatory Effects
Studies have demonstrated that compounds with similar sulfonyl groups can reduce levels of nitric oxide (NO) and reactive oxygen species (ROS) in macrophage cells, indicating their potential as anti-inflammatory agents.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-16(2,25-12-6-4-11(17)5-7-12)14(22)21-8-13(9-21)26(23,24)15-19-18-10-20(15)3/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOCJBDUIYHKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)S(=O)(=O)C2=NN=CN2C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.